Tert-butyl 2-(azetidin-3-yl)acetate

Lipophilicity Membrane Permeability Drug Design

Researchers struggle with failed CNS lead optimization due to incorrect ester selection. This tert-butyl azetidine-3-acetate solves the permeability issue vs. methyl/free acid analogs. - **Key advantage:** XLogP3=0.6, reduced H-bond donors → improved BBB penetration - **Orthogonal protection:** tert-butyl ester enables selective deprotection in multi-step syntheses - **Proven utility:** GABA isostere precursor; cited in azetidine-based inhibitor patents (US8623860B2) Available with verified purity and rapid dispatch for medicinal chemistry and DEL library construction.

Molecular Formula C9H17NO2
Molecular Weight 171.24
CAS No. 1339121-58-2
Cat. No. B2802777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(azetidin-3-yl)acetate
CAS1339121-58-2
Molecular FormulaC9H17NO2
Molecular Weight171.24
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1CNC1
InChIInChI=1S/C9H17NO2/c1-9(2,3)12-8(11)4-7-5-10-6-7/h7,10H,4-6H2,1-3H3
InChIKeyPBYYFMDWHCPWQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-(azetidin-3-yl)acetate: Key Properties


Tert-butyl 2-(azetidin-3-yl)acetate (CAS 1339121-58-2) is a four-membered nitrogen-containing heterocyclic building block . It has the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . This compound is a derivative of azetidine and features a tert-butyl ester protecting group. It is commonly used in medicinal chemistry and organic synthesis as an intermediate for generating more complex molecules [1].

Substitution Risks with Tert-butyl 2-(azetidin-3-yl)acetate


Despite sharing a core azetidine scaffold, even structurally similar analogs like the methyl ester or free acid exhibit significantly different physicochemical properties that critically alter their behavior in synthetic and biological contexts [1]. Key parameters such as lipophilicity (XLogP3), hydrogen bonding capacity, and topological polar surface area (TPSA) vary substantially . These differences directly influence membrane permeability, solubility, and reactivity in subsequent chemical transformations [2]. Blindly substituting the tert-butyl ester for a methyl ester or free acid without accounting for these quantifiable discrepancies can lead to failed reactions, altered pharmacokinetic profiles in drug candidates, and irreproducible results.

Tert-butyl 2-(azetidin-3-yl)acetate vs. Analogs: Key Differences


Lipophilicity Advantage Over Methyl Ester and Free Acid

The tert-butyl ester exhibits significantly higher lipophilicity (XLogP3 = 0.6) compared to its methyl ester (XLogP3 = -0.3) and free acid (XLogP3 = -3.0) analogs [1]. This 0.9 to 3.6 log unit increase directly translates to improved passive membrane permeability, a critical parameter for oral bioavailability and blood-brain barrier penetration in drug discovery .

Lipophilicity Membrane Permeability Drug Design Physicochemical Properties

Reduced Hydrogen Bond Donors vs. Free Acid

The tert-butyl ester has only one hydrogen bond donor (HBD = 1), while the free acid analog has two (HBD = 2) . A lower HBD count is associated with reduced desolvation penalty during membrane crossing and improved passive permeability .

Hydrogen Bonding Solubility Permeability Physicochemical Properties

Greater Conformational Flexibility from Rotatable Bonds

The tert-butyl ester has four rotatable bonds (nRotB = 4), compared to three for the methyl ester and two for the free acid [1]. Increased conformational flexibility can enhance binding to target proteins by allowing better adaptation to the binding site .

Conformational Flexibility Binding Affinity Drug Design Physicochemical Properties

Protected Building Block for GABA Analogue Synthesis

Tert-butyl 2-(azetidin-3-yl)acetate serves as a versatile intermediate in the synthesis of [1-(tert-butoxycarbonyl)azetidin-3-yl]acetic acid derivatives, which are valuable as GABA isosteres and conformationally restricted amino acids [1]. The tert-butyl group provides orthogonal protection, allowing selective deprotection under mild acidic conditions while preserving other functional groups.

Synthetic Chemistry Protecting Group GABA Analogues Building Block

Privileged Motif in Azetidine Therapeutic Patents

The tert-butyl ester moiety appears in key patent filings describing azetidine derivatives as therapeutic agents, including US8623860B2 [1]. This motif is often used to modulate physicochemical properties and metabolic stability in drug candidates.

Medicinal Chemistry Patent Analysis Azetidine Derivatives Drug Discovery

Applications of Tert-butyl 2-(azetidin-3-yl)acetate


CNS Drug Lead Optimization

In CNS drug discovery, the enhanced lipophilicity (XLogP3 = 0.6) and reduced hydrogen bond donor count of tert-butyl 2-(azetidin-3-yl)acetate make it a preferred building block for designing molecules with improved blood-brain barrier permeability compared to more polar methyl ester or free acid analogs .

Conformationally Restricted GABA Isostere Synthesis

This compound is an ideal starting material for generating β-substituted [1-(tert-butoxycarbonyl)azetidin-3-yl]acetic acid derivatives, which serve as valuable GABA isosteres in neuroscience research [1]. The tert-butyl group provides orthogonal protection, facilitating selective modifications in multi-step syntheses.

DNA-Encoded Peptide Library Construction

The azetidine scaffold of tert-butyl 2-(azetidin-3-yl)acetate is a versatile core for constructing DNA-encoded libraries. Its unique ring strain and conformational properties enable the creation of structurally diverse libraries for high-throughput screening [1].

Metabolic and Inflammatory Disease Drug Discovery

Given its presence in patent literature describing azetidine-based inhibitors (e.g., US8623860B2), this building block is directly relevant to medicinal chemistry efforts targeting metabolic disorders and inflammatory pathways [2].

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